molecular formula C19H21N3O3S B5625808 N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide

N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide

Cat. No. B5625808
M. Wt: 371.5 g/mol
InChI Key: RHDKCDJXYDRMNB-UHFFFAOYSA-N
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Description

Thiazole and benzoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and applications in drug development. Compounds like "N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide" may exhibit unique chemical and physical properties due to their heterocyclic structures, which often include thiazole and benzoxazole rings.

Synthesis Analysis

The synthesis of thiazole and benzoxazole derivatives typically involves cyclization reactions, condensation with various reagents, and the introduction of specific functional groups to achieve desired properties. For example, compounds have been synthesized using methods that involve interaction with arylidinemalononitrile derivatives in specific solvent conditions or the cyclization of thioamide with chloroacetoacetates (Berk et al., 2001; Mohamed, 2021).

Safety and Hazards

The safety information for “5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine” is available in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-24-10-8-17-21-13-6-5-12(11-15(13)25-17)19(23)20-9-7-18-22-14-3-2-4-16(14)26-18/h5-6,11H,2-4,7-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDKCDJXYDRMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC2=C(O1)C=C(C=C2)C(=O)NCCC3=NC4=C(S3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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